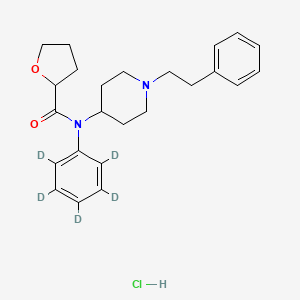
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a potent opioid analgesic widely used in medical settings for pain management and anesthesia. This compound is part of a class of synthetic opioids known for their high potency and potential for abuse .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves several steps. The starting materials typically include phenethylamine and piperidine derivatives. The synthesis proceeds through a series of chemical reactions, including acylation, reduction, and cyclization . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing safety measures to handle the potent opioid. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols, affecting the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or reducing the compound’s potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, creating a variety of analogs with different pharmacological profiles .
科学的研究の応用
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of synthetic opioids.
Biology: Researchers use this compound to investigate the biological effects of synthetic opioids on cellular and molecular levels.
Medicine: It serves as a model compound to develop new analgesics with improved safety profiles.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
作用機序
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride involves binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors contributes to its potent effects. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .
類似化合物との比較
Similar Compounds
Fentanyl: A widely used opioid analgesic with a similar structure but different pharmacokinetic properties.
Acetylfentanyl: Another synthetic opioid with a slightly different chemical structure, leading to variations in potency and duration of action.
Butyrfentanyl: A fentanyl analog with a butyryl group, affecting its pharmacological profile .
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenyl-d5-tetrahydrofuran-2-carboxamide, monohydrochloride is unique due to its specific chemical modifications, which can influence its binding affinity, potency, and duration of action. These modifications can make it a valuable tool in research for developing new analgesics and understanding the structure-activity relationships of synthetic opioids .
特性
分子式 |
C24H31ClN2O2 |
|---|---|
分子量 |
420.0 g/mol |
IUPAC名 |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-6,8-11,22-23H,7,12-19H2;1H/i2D,5D,6D,10D,11D; |
InChIキー |
MXBPPYCITLQUNV-MYUNOUFISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCO4)[2H])[2H].Cl |
正規SMILES |
C1CC(OC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


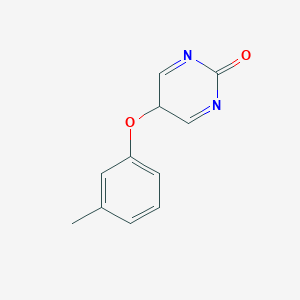
![1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134329.png)
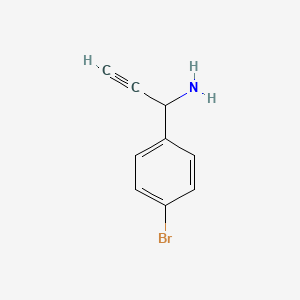
![(2S)-4-methyl-2-[(2,2,2-trifluoroethyl)amino]pentanoic acid](/img/structure/B15134338.png)
![5-[(tert-butoxy)carbonyl]-2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B15134339.png)
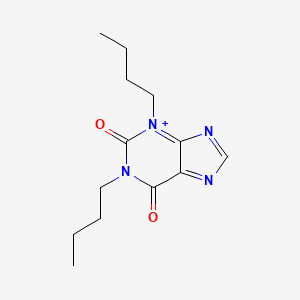
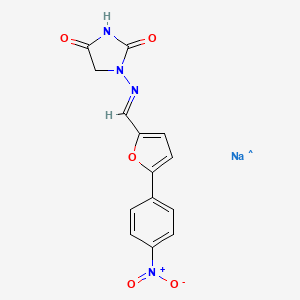
![2-Ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B15134362.png)
![5-[2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134363.png)
![3,4-dimethoxy-N-[(2-methoxyphenyl)methyl]-alpha-methyl-benzeneethanamine,monohydrochloride](/img/structure/B15134373.png)
![N-[(1R)-1-cyclohexylethyl]-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B15134375.png)
![Methyl 4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B15134380.png)
![7-Methyl-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B15134385.png)
![Tert-butyl 4-oxo-4a,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B15134391.png)
